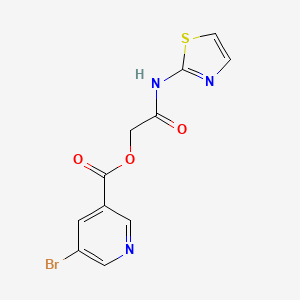

![molecular formula C9H9ClN2O2 B2599769 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride CAS No. 2344679-75-8](/img/structure/B2599769.png)

8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

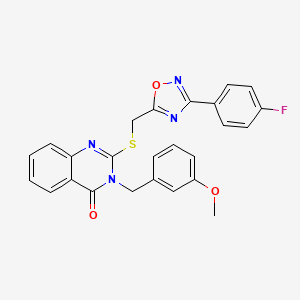

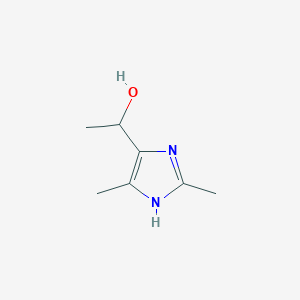

8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 900018-76-0 . It has a molecular weight of 176.17 . The compound is yellow to brown in solid form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been studied extensively . The starting 2-methylimidazo[1,2-a]pyridine can be obtained by a reaction of MeONa with 2-amino-1-propargylpyridinium bromide .Molecular Structure Analysis

The IUPAC name of the compound is 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid . The InChI code is 1S/C9H8N2O2/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11/h2-5H,1H3, (H,12,13) .Chemical Reactions Analysis

The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis

The compound is yellow to brown in solid form . It has a molecular weight of 176.17 . The IUPAC name of the compound is 8-methylimidazo[1,2-a]pyridine-3-carboxylic acid . The InChI code is 1S/C9H8N2O2/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11/h2-5H,1H3, (H,12,13) .Aplicaciones Científicas De Investigación

Antituberculosis Agents

Imidazo[1,2-a]pyridine analogues, such as “8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride”, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Drug Discovery Research

The compound is also used in drug discovery research for infectious diseases . The structure-activity relationship, mode-of-action, and various scaffold hopping strategies of imidazo[1,2-a]pyridine class compounds are critically reviewed for their potential in TB drug discovery research .

Synthesis of Bioactive Imidazo[1,2-a]-pyridines

“8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride” can be used as a key intermediate in the multistep procedures for the generation of libraries of bioactive imidazo[1,2-a]-pyridines .

Metal-Free Direct Synthesis

The compound is also involved in the metal-free direct synthesis of imidazo[1,2-a]pyridines . These are crucial target products and key intermediates in the preparation of important drugs and promising drug candidates .

Mecanismo De Acción

While the specific mechanism of action for 8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Propiedades

IUPAC Name |

8-methylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-6-3-2-4-11-7(9(12)13)5-10-8(6)11;/h2-5H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKKUIJVVMRLLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2599692.png)

![1-[(3-Fluorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2599694.png)

![1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2599695.png)

![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2599697.png)